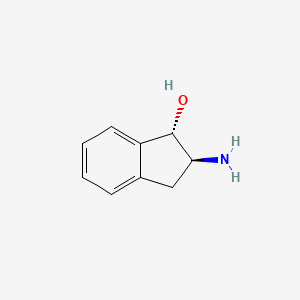

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Description

Overview of Chiral Molecules and Their Importance in Stereoselective Synthesis

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. nih.govresearchgate.net These non-superimposable mirror images are known as enantiomers. nih.gov The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules. nih.gov While enantiomers often have identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors or enzymes, can differ dramatically. nih.gov This distinction is of paramount importance in pharmaceutical science, where one enantiomer of a drug may exhibit a desired therapeutic effect while the other could be inactive or even harmful. nih.govbiosynth.com

This biological specificity necessitates the development of stereoselective synthesis, a set of methods designed to produce a single, desired stereoisomer of a chiral molecule. nih.gov Asymmetric catalysis, where a small amount of a chiral catalyst directs a chemical reaction to favor the formation of one enantiomer over the other, is a cornerstone of modern organic synthesis. nih.gov Chiral auxiliaries, which are chiral compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, also play a crucial role. nih.gov The ultimate goal is to achieve high enantiomeric purity, ensuring the safety and efficacy of pharmaceutical compounds. biosynth.comnih.gov

The Indane Scaffold as a Privileged Structure in Organic Chemistry

The indane (2,3-dihydro-1H-indene) framework is a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. nih.govbldpharm.com This combination of aromatic and aliphatic features within a rigid system makes it an attractive and versatile scaffold for the design of biologically active compounds. nih.gov The defined three-dimensional shape of the indane nucleus provides a robust platform for attaching various chemical substituents in specific spatial orientations, allowing chemists to explore structure-activity relationships systematically. nih.govgoogle.com

Due to its ability to interact with a wide range of biological targets, the indane ring system is often referred to as a "privileged structure" in medicinal chemistry. nih.gov This status is supported by the presence of the indane scaffold in numerous clinically used drugs. nih.govbldpharm.com Notable examples include Indinavir, an HIV-1 protease inhibitor, and Indacaterol, a long-acting β-adrenoceptor agonist. nih.gov The scaffold is also found in compounds developed as neuroprotective agents and anticancer therapeutics. bldpharm.comgoogle.comherts.ac.uk The inherent rigidity and diverse substitution possibilities of the indane moiety continue to make it a valuable component in the development of novel therapeutic agents. google.com

Specific Academic Relevance of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

The compound this compound belongs to the family of trans-aminoindanols. While its cis-isomer, (1S,2R)-1-aminoindan-2-ol, is famously a key component of the HIV protease inhibitor Indinavir, the trans-isomers also hold significant value in academic and synthetic chemistry, primarily as chiral ligands and resolving agents. mdpi.comgoogle.com

The synthesis of enantiomerically pure trans-aminoindanols typically involves a resolution step from a racemic mixture. A common strategy begins with the epoxidation of indene (B144670), followed by ring-opening with an azide (B81097) source (like sodium azide) to produce a racemic trans-azidoindanol. nih.gov This racemic mixture can then be resolved. One highly effective method is enzymatic kinetic resolution. For instance, treatment of racemic trans-1-azidoindan-2-ol with an immobilized lipase (B570770), such as Lipase PS from Pseudomonas sp., and an acyl donor like vinyl acetate (B1210297) can selectively acylate one enantiomer. nih.govmdpi.com This process allows for the separation of the unreacted (1S,2S)-azidoindanol from the acylated (1R,2R)-azido acetate, both with high enantiomeric excess. nih.govmdpi.com The resulting enantiopure (1S,2S)-azidoindanol serves as a direct precursor to the target (1S,2S)-aminoindanol through reduction of the azide group.

A key application of enantiomerically pure (1S,2S)-1-aminoindan-2-ol, an isomer of the title compound, is its use as a chiral resolving agent. A patent has described its utility in the resolution of chiral carboxylic acids, such as flurbiprofen, through the formation of diastereomeric salts that can be separated by fractional crystallization. This highlights the compound's value as a tool for accessing other enantiopure molecules, a critical function in asymmetric synthesis.

Below are the computed chemical properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| InChI Key | HRWCWYGWEVVDLT-IMBOKJBXSA-N |

| SMILES | C1C@@HN |

| XLogP3 | 0.5 |

| Monoisotopic Mass | 149.084063974 Da |

| Data sourced from PubChem entry for the enantiomer (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. Physical properties are identical for enantiomers, except for the direction of optical rotation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol

Stereoselective Synthesis Approaches

These methods are designed to directly yield an enantiomerically enriched product, bypassing the need for resolving a racemic mixture.

Asymmetric catalytic reduction, particularly chemoenzymatic strategies, provides a sophisticated route to chiral amino alcohols. This approach often involves the stereoselective reduction of a prochiral ketone or the reductive amination of a ketone. A notable synthesis for the enantiomer, trans-(1R,2R)-1-amino-2-indanol, utilizes a sequence of enzymatic reactions. nih.gov The process begins with the lipase-catalyzed enantioselective hydrolysis of 2-acetoxyindanone to produce (R)-2-hydroxyindanone. This chiral keto-alcohol then undergoes a highly diastereoselective reductive amination using a transaminase (ω-TA) to yield the trans-amino alcohol. nih.gov Access to the target (1S,2S)-isomer would be achievable by starting with (S)-2-hydroxyindanone.

Table 1: Chemoenzymatic Synthesis of trans-Aminoindanol

| Step | Reactant | Catalyst/Reagents | Product | Key Outcome |

|---|---|---|---|---|

| 1 | 2-Acetoxyindanone | Lipase (B570770) | (R)-2-Hydroxyindanone | Enantioselective hydrolysis |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy is a fundamental tool in asymmetric synthesis. wikipedia.org

In the context of aminoindanols, the literature more frequently describes the use of the related cis-1-amino-2-indanol as a chiral auxiliary in various asymmetric transformations, including aldol (B89426) reactions and Diels-Alder reactions, rather than its synthesis being directed by an auxiliary. nih.govresearchgate.net While the principle is broadly applicable, specific, high-yielding examples of chiral auxiliary-mediated syntheses leading directly to (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol are not as prominently documented as resolution-based methods.

The direct asymmetric aminohydroxylation of an alkene is a powerful transformation for creating vicinal amino alcohols. For the synthesis of trans-2-amino-1-indanol, the common starting material is indene (B144670). A prevalent strategy involves the epoxidation of indene to form indene oxide, followed by a regioselective ring-opening with an azide (B81097) nucleophile (e.g., sodium azide). This SN2 reaction proceeds with an inversion of configuration to afford racemic trans-1-azido-2-indanol. mdpi.comresearchgate.netscispace.comnih.gov While this route effectively establishes the required trans stereochemistry, it produces a racemic mixture that must be resolved in a subsequent step. Direct, single-step enantioselective aminohydroxylation methods for indene that furnish the (1S,2S) isomer are less commonly reported.

Resolution Techniques for Racemic Precursors

Resolution techniques are widely employed to obtain enantiomerically pure this compound, often starting from racemic trans-isomers.

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be regenerated by treatment with a base. This method's success is contingent on finding a suitable resolving agent and crystallization solvent that provide good discrimination in solubility between the two diastereomeric salts.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent Class | Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid |

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution is a particularly effective method for producing enantiopure precursors to this compound.

A highly successful and well-documented approach is the kinetic resolution of racemic trans-1-azido-2-indanol, the precursor generated from indene oxide. mdpi.comnih.gov In this method, a lipase, such as Lipase PS from Pseudomonas sp., is used to selectively acylate one of the enantiomers. The lipase preferentially catalyzes the acetylation of the (1R,2R)-hydroxyl group, converting it into an ester. This leaves the desired (1S,2S)-1-azido-2-indanol enantiomer largely unreacted. mdpi.com The unreacted alcohol can then be separated from the acylated product and subsequently reduced (e.g., via catalytic hydrogenation) to yield the target this compound with high enantiomeric purity. mdpi.com

Table 3: Representative Enzymatic Kinetic Resolution of (±)-trans-1-Azido-2-indanol

| Enzyme | Acyl Donor | Solvent | Product (Unreacted Alcohol) | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Lipase PS (Amano) | Vinyl acetate (B1210297) | tert-Butyl methyl ether | (1S,2S)-1-Azido-2-indanol | 48% | >99% mdpi.com |

Enzymatic Resolution Strategies

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For (±)-trans-2-aminoindan-1-ol, this strategy relies on the ability of lipases to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Research into the enzymatic resolution of racemic trans-2-aminoindan-1-ol has explored the efficacy of various lipases in catalyzing the N-acylation reaction using an acyl donor like ethyl acetate. In a key study, the amino group of the (1R,2R)-enantiomer was preferentially acylated, leaving the desired (1S,2S)-enantiomer unreacted. jcyl.esnih.govuva.esgoogleapis.com The efficiency and enantioselectivity of this resolution are highly dependent on the specific enzyme used.

For example, lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435®) and Pseudomonas cepacia (PSL) have been shown to be effective. nih.govthieme-connect.comresearchgate.net The reaction typically proceeds to approximately 50% conversion, which is ideal for kinetic resolution, yielding both the acylated product and the remaining amino alcohol with high enantiomeric excess (ee). The unreacted this compound can then be isolated and purified.

The table below summarizes the findings from the enzymatic resolution of (±)-trans-2-aminoindan-1-ol using different lipases in organic solvents.

Table 1: Lipase-Catalyzed Resolution of (±)-trans-2-Aminoindan-1-ol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted (1S,2S)-isomer | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL) | Ethyl Acetate | Diisopropyl Ether | ~50 | >99% | >200 |

Data compiled from studies on the enzymatic resolution of aminoindanols. jcyl.esnih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic routes combine the precision of enzymatic reactions with the versatility of traditional chemical synthesis to construct complex chiral molecules. For this compound, several multistep strategies have been developed that introduce chirality at a key stage using an enzyme.

One prominent chemoenzymatic pathway begins with the chemical synthesis of a racemic precursor, which is then resolved using an enzyme. A well-documented method involves the synthesis of racemic trans-1-azido-2-indanol. nih.govmdpi.comnih.gov This azido (B1232118) alcohol serves as a stable precursor to the target amino alcohol. The racemic mixture is subjected to enzymatic kinetic resolution using a lipase, such as Lipase PS from Pseudomonas sp. nih.govmdpi.com The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the (1S,2S)-trans-1-azido-2-indanol with very high enantiomeric purity (>96% ee). mdpi.comnih.gov The unreacted (1S,2S)-azido alcohol is then separated and chemically reduced, typically via catalytic hydrogenation, to yield the final this compound.

Another innovative chemoenzymatic approach utilizes a sequence of enzymatic reactions. For the synthesis of the opposite enantiomer, (1R,2R)-trans-1-amino-2-indanol, a method was developed starting with the lipase-catalyzed hydrolysis of 2-acetoxyindanone to produce (R)-2-hydroxy indanone. nih.gov This chiral ketone is then converted into the target trans-amino alcohol using an ω-transaminase (ω-TA). nih.gov This strategy could theoretically be adapted to produce the (1S,2S)-isomer by starting with the corresponding (S)-2-hydroxy indanone.

The table below outlines a key chemoenzymatic pathway to the related (1S,2S)-aminoindanol isomer, highlighting the synergy between chemical and enzymatic steps.

Table 2: Chemoenzymatic Synthesis via Resolution of an Azido Alcohol Intermediate

| Step | Reaction | Key Reagents/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Epoxidation | m-CPBA or H₂O₂ | Indene oxide (racemic) | High | N/A |

| 2 | Azide Opening | NaN₃ | (±)-trans-1-Azido-2-indanol | ~93 | N/A |

| 3 | Enzymatic Resolution | Lipase PS, Isopropenyl acetate | (1S,2S)-trans-1-Azido-2-indanol | ~46-48 | >96% |

Data synthesized from reports by Ghosh et al. and Ogasawara et al. nih.govmdpi.comnih.gov

Industrial Scale-Up Considerations for Sustainable Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of sustainability, cost-effectiveness, and process efficiency. The chemoenzymatic routes described offer several advantages in this context.

Continuous Flow Systems: For enzymatic resolutions, continuous flow processing presents a significant improvement over traditional batch reactions. thieme-connect.comresearchgate.net In a flow system, the substrate solution is continuously passed through a column packed with the immobilized enzyme. This approach offers superior control over reaction parameters like temperature and residence time, can lead to higher productivity, and simplifies downstream processing. thieme-connect.com While detailed studies for this specific trans-isomer are limited, the successful application of continuous flow for the kinetic resolution of the cis-isomer demonstrates the potential of this technology for large-scale, efficient production of chiral aminoindanols. thieme-connect.comresearchgate.net

Ultimately, the industrial viability of producing this compound hinges on optimizing these enzymatic and chemical steps to maximize yield, minimize waste, and ensure a robust and economically feasible process.

Application of 1s,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

The versatility of the this compound backbone allows for the creation of a diverse range of chiral ligands through modification of its amino and hydroxyl functionalities.

Phosphine-amino alcohol ligands, often referred to as P,N,OH ligands, are a significant class of tridentate ligands derived from amino alcohols. The synthesis of these ligands from this compound typically involves a two-step process. First, a condensation reaction is carried out between the primary amine of the aminoindanol (B8576300) and an aldehyde-functionalized phosphine, such as 2-(diphenylphosphino)benzaldehyde. This step forms a Schiff base intermediate. Subsequent reduction of the imine, commonly with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the final phosphine-amino alcohol ligand. d-nb.infonih.gov This synthetic route allows for the straightforward preparation of P,N,OH ligands where the indane backbone provides the essential chirality. d-nb.info

The cis-aminoindanol framework is a cornerstone for the synthesis of widely used bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands. mdpi.com The synthesis of C₂-symmetric BOX ligands involves the reaction of two equivalents of this compound with a malononitrile (B47326) or similar dinitrile derivative. This reaction proceeds via cyclization to form the two oxazoline (B21484) rings linked by a central spacer. mdpi.comresearchgate.net The rigid indane structure is a key feature of these ligands, contributing to their success in asymmetric catalysis by creating a well-defined chiral pocket around the metal center. mdpi.comnih.gov

The conversion of the (1S,2S)-amino alcohol moiety into a 1,2-diamine scaffold is a key strategy for creating bidentate N,N-ligands. A common synthetic pathway involves the chemical manipulation of the hydroxyl group. This can be achieved by first converting the alcohol into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide (B81097) ion (N₃⁻) proceeds with inversion of configuration at the C-1 center. The resulting azido-amine intermediate can then be reduced, for example through hydrogenation, to yield the target trans-1,2-diaminoindane. This transformation effectively converts the (1S,2S)-amino alcohol into a (1S,2R)-diamine. The synthesis of cis-1-amino-2-indanol itself can proceed via the ring-opening of an epoxide with sodium azide, followed by reduction, highlighting the utility of the azide-to-amine conversion in this chemical space. mdpi.com

Further diversification of ligands derived from this compound can be readily achieved through N- and O-substitution. The primary amine can be acylated with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. wiley-vch.de Similarly, the hydroxyl group can be O-acylated to form esters. wiley-vch.de These modifications are crucial for fine-tuning the steric and electronic properties of the resulting ligands, which in turn influences the activity and selectivity of their metal complexes in catalytic reactions.

Metal-Catalyzed Asymmetric Transformations Utilizing this compound Derived Ligands

Ligands synthesized from this compound and its diastereomers have been employed in various metal-catalyzed asymmetric reactions, with asymmetric hydrogenation being a prominent example.

The enantioselective hydrogenation of prochiral ketones and olefins is a fundamental method for producing valuable chiral alcohols and other fine chemicals. Ruthenium and rhodium complexes bearing ligands derived from the aminoindanol scaffold have been investigated as catalysts for these transformations.

Research has shown that tridentate phosphine-amino-alcohol (P,N,OH) ligands derived from (1S,2S)-1-amino-2-indanol can be used to prepare ruthenium pre-catalysts of the type [RuCl₂(P,N,OH)(DMSO)]. d-nb.infonih.gov However, when these specific catalysts were tested in the asymmetric hydrogenation of acetophenone (B1666503), they yielded the product with only modest enantioselectivities (up to 38% ee). d-nb.info This finding indicates that while the synthesis is straightforward, the resulting catalyst performance for this particular ligand type and substrate may be suboptimal. d-nb.info

In contrast, simpler bidentate ligands using the unmodified amino alcohol have shown greater success. A catalyst system generated from the diastereomer (1R,2S)-1-amino-2-indanol and a pentamethylcyclopentadienylrhodium chloride dimer ([RhCp*Cl₂]₂) proved to be a superior catalyst for the asymmetric transfer hydrogenation of acetophenone using isopropanol (B130326) as the hydrogen source. This system achieved high yields and excellent enantioselectivity. researchgate.net Such results highlight how the choice of both the metal and the specific ligand structure, even when derived from the same chiral backbone, is critical to achieving high performance in asymmetric catalysis.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [RuCl₂((S,S)-P,N,OH)(DMSO)] | Acetophenone | 99 | 38 (R) | d-nb.info |

| [RuCl₂((R,S)-P,N,OH)(DMSO)] | Acetophenone | 99 | 14 (S) | d-nb.info |

| [RhCp*Cl₂]₂ / (1R,2S)-1-Amino-2-indanol | Acetophenone | High | High | researchgate.net |

Asymmetric Hydrogenation Reactions

Imine Hydrogenation

The enantioselective hydrogenation of imines provides a direct route to chiral amines, which are prevalent in pharmaceuticals and natural products. While the broader field of iridium-catalyzed imine hydrogenation using chiral phosphinodihydrooxazole ligands is well-established, specific examples detailing the use of this compound or its simple derivatives in this transformation are not extensively documented in the primary literature reviewed.

However, the general success of chiral amino alcohol-derived ligands in related transformations suggests their potential. For example, iridium(I) complexes with chiral phosphinodihydrooxazoles have been used for the hydrogenation of N-(1-phenylethylidene)aniline, yielding the product with up to 81% ee. osti.gov The development of new ligands is a continuing effort in this field to improve enantioselectivity for a wider range of imine substrates.

Olefin Hydrogenation

Asymmetric hydrogenation of olefins is a cornerstone of modern organic synthesis, enabling the production of a vast array of chiral compounds. Rhodium and iridium complexes bearing chiral ligands are commonly employed for this purpose. While ligands derived from amino acids and other chiral backbones have seen widespread use, specific applications of this compound in the asymmetric hydrogenation of olefins are not prominently featured in the reviewed literature.

Research in this area often focuses on ligands like TangPhos for the rhodium-catalyzed hydrogenation of itaconic acid and enol acetate (B1210297) derivatives, achieving excellent enantioselectivities (up to 99% ee). nih.gov The development of novel ligands based on the rigid and tunable indane framework of this compound could offer new avenues for enhancing the scope and efficiency of asymmetric olefin hydrogenation.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to using high-pressure molecular hydrogen. In this area, derivatives of this compound have proven to be highly effective ligands, particularly in ruthenium-catalyzed reductions of ketones.

A notable study by Wills and co-workers detailed the application of a series of 1,2-amino alcohol and monotosylated diamine derivatives of indane in the ruthenium(II)-catalyzed transfer hydrogenation of various ketones. The (1S,2S)-cis-1-aminoindan-2-ol derivative, in particular, provided some of the highest asymmetric inductions reported for any amino alcohol ligand in this type of reaction. The catalyst, typically generated in situ from [RuCl2(p-cymene)]2 and the chiral ligand in the presence of a base, efficiently reduces a range of aromatic ketones to the corresponding chiral alcohols with excellent enantioselectivity.

For the transfer hydrogenation of acetophenone using a rhodium complex with (1R,2S)-aminoindanol, high yields and good enantioselectivities were achieved. researchgate.net The removal of the acetone (B3395972) byproduct was found to be beneficial for both the reaction rate and the preservation of enantiomeric excess.

| Ketone Substrate | Ligand Derivative | Yield (%) | ee (%) | Reference |

| Acetophenone | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 98 | 95 (R) | |

| 4-Fluoroacetophenone | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 96 | 96 (R) | |

| 4-Chloroacetophenone | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 95 | 95 (R) | |

| 4-Bromoacetophenone | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 93 | 94 (R) | |

| 4-Methoxyacetophenone | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 97 | 93 (R) | |

| 2-Acetylnaphthalene | (1S,2S)-N-(p-tosyl)-1-amino-2-indanol | 99 | 97 (R) |

Asymmetric Oxidation Reactions

Sulfide (B99878) Oxidation

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a significant transformation, as chiral sulfoxides are valuable auxiliaries and intermediates in organic synthesis. The use of catalysts derived from this compound for this purpose is an area of active research.

While specific data tables for the direct application of this aminoindanol in sulfide oxidation were not found in the reviewed literature, related chiral ligands have been employed successfully. For instance, vanadium complexes with chiral Schiff base ligands derived from amino alcohols have been investigated for the asymmetric oxidation of sulfides. The development of new catalyst systems based on the (1S,2S)-aminoindanol scaffold holds promise for achieving high enantioselectivity in this transformation.

Epoxidation

Asymmetric epoxidation of olefins is a powerful method for the synthesis of chiral epoxides, which are versatile building blocks. Titanium-based catalysts, particularly those incorporating salen-type ligands, have been at the forefront of this field. Schiff base ligands prepared from the condensation of salicylaldehyde (B1680747) derivatives with chiral amino alcohols, such as this compound, can form highly effective titanium-salan complexes for asymmetric epoxidation.

These catalysts have shown particular promise in the epoxidation of non-activated olefins using aqueous hydrogen peroxide as the oxidant, which is an environmentally benign approach. Although detailed tables with this specific ligand were not available, related titanium-salan systems have achieved high enantioselectivities for various olefin substrates.

Asymmetric Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral ligands derived from amino alcohols are frequently employed to induce enantioselectivity in these critical reactions. However, the application of this compound derivatives in several key C-C bond-forming reactions is not as extensively reported as that of its cis-diastereomer.

The scientific literature provides limited evidence for the application of this compound derivatives as catalysts or chiral auxiliaries in asymmetric aldol (B89426) reactions. In contrast, chiral oxazolidinones derived from the corresponding cis-aminoindanol have been successfully used in diastereoselective aldol additions. nih.gov

Similarly, the use of ligands or catalysts derived from this compound in asymmetric Mannich reactions is not widely documented. The development of organocatalysts for this transformation has often focused on other structural motifs, such as proline and its derivatives. nih.gov

While bis(oxazoline) ligands derived from cis-1-aminoindan-2-ol have been effectively used as catalysts in asymmetric Diels-Alder reactions, there is a scarcity of reports on the use of the trans-(1S,2S)-isomer for this purpose. nih.gov

There is a notable lack of specific examples in the literature detailing the application of this compound derivatives as ligands in asymmetric Heck and Suzuki-Miyaura cross-coupling reactions.

Other Asymmetric Catalytic Processes

Despite the limited reports in the aforementioned areas, derivatives of this compound have demonstrated significant utility in other types of asymmetric catalytic reactions, particularly in the addition of organozinc reagents to aldehydes.

Research has shown that optically active (1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives serve as effective chiral ligands for the enantioselective addition of diethylzinc (B1219324) to various aldehydes. researchgate.netresearchgate.net These reactions produce chiral secondary alcohols in good yields and with high enantioselectivity. The steric bulk of the substituents on both the nitrogen atom and the hydroxyl-bearing carbon of the indanol scaffold was found to be crucial for achieving high enantiomeric purity in the products, with enantiomeric excesses reaching up to 93.1%. researchgate.netresearchgate.net

| Ligand Type | Substrate (Aldehyde) | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (1S,2S)-1-Substituted-2-(N,N-dialkylamino)-1-indanol | Aromatic/Aliphatic Aldehydes | Chiral Secondary Alcohols | Good | Up to 93.1% |

Organocatalytic Applications of this compound Scaffolds

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The aminoindanol scaffold, with its dual amino and hydroxyl functionalities, is well-suited for bifunctional catalysis, where both groups can interact with substrates to facilitate a reaction. nih.gov

While many studies focus on thiourea (B124793) or squaramide derivatives of cis-aminoindanol, the trans-aminoindanol core has also been recognized for its catalytic potential. nih.gov Notably, the enantiomer of the subject compound, (1R,2R)-trans-aminoindanol , has been reported as an efficient organocatalyst in the enantioselective synthesis of the natural product core of TMC-95A. nih.gov This demonstrates the inherent capability of the simple, underivatized trans-aminoindanol scaffold to induce chirality in organocatalytic processes, suggesting the corresponding potential for the (1S,2S)-enantiomer. nih.gov

1s,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol As a Chiral Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Chemical Entities Incorporating the (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Moiety

The synthetic accessibility and chiral integrity of this compound make it an attractive starting material for the generation of diverse molecular architectures. Medicinal chemists have employed this scaffold to create novel compounds targeting a range of biological pathways. The primary amino group and the secondary alcohol offer two convenient handles for chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships.

One common strategy involves the acylation of the amino group to introduce a wide array of substituents. For instance, derivatives have been prepared by reacting the aminoindanol (B8576300) with various carboxylic acids or their activated forms to generate amide-containing molecules. mdpi.com This approach has been utilized to synthesize libraries of compounds for screening against different biological targets.

Another synthetic route involves the modification of the hydroxyl group, though this is less common than derivatization of the amino group. The inherent chirality of the scaffold is a key feature, often exploited to induce stereoselectivity in subsequent reactions or to interact with chiral biological targets. The synthesis of optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives has been reported, highlighting the utility of this scaffold in creating new chiral ligands. researchgate.net

Exploration of Biological Activities and Targeted Pathways in Pre-clinical Models

Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of various enzymes and receptors, as well as to influence cellular pathways implicated in disease.

Enzyme Inhibition Studies

The rigid indane framework allows for the precise positioning of functional groups to interact with the active sites of enzymes. While specific and extensive enzyme inhibition data for derivatives of this compound are not widely published, related indane structures have shown significant inhibitory activity against various enzymes. For example, a series of (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides, which share the indane core, have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Two of the most potent compounds from this series, 5a and 5n , exhibited IC50 values of 1.4 nM and 1.7 nM, respectively. nih.gov

| Compound | LSD1 IC50 (nM) |

| 5a | 1.4 |

| 5n | 1.7 |

Table 1: Inhibitory activity of selected (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide (B10538) derivatives against LSD1. nih.gov

These findings suggest that the indane scaffold can serve as a foundation for the development of potent enzyme inhibitors, and similar strategies could be applied to derivatives of this compound.

Receptor Binding Assays

The defined stereochemistry of this compound is particularly advantageous for designing ligands that can differentiate between receptor subtypes or stereoselectively bind to a target. While specific receptor binding data for derivatives of this exact isomer are limited in publicly available literature, related aminoindanol structures have been explored for their receptor interactions. For instance, certain 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives, which have a different core structure but also feature an amino alcohol, were investigated for their effects on dopamine (B1211576) and serotonin (B10506) receptors, though they were found to lack significant agonist or antagonist properties. nih.gov This highlights the importance of the specific scaffold in determining receptor activity. The development of prodrugs using amino acids has been a successful strategy to enhance the delivery of therapeutic agents to their target receptors. nih.gov

In Vitro Cellular Pathway Modulation

The ability of compounds to modulate cellular pathways is a critical aspect of their preclinical evaluation. Derivatives of the indane scaffold have shown promise in this area. For example, the potent LSD1 inhibitors based on the (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide scaffold, 5a and 5n , also demonstrated marked anti-proliferative activities against cancer cell lines that have high expression levels of LSD1. nih.gov This suggests that by inhibiting a key enzyme, these compounds can effectively modulate cellular pathways related to cancer cell growth and survival.

Further studies on other indane derivatives could reveal their potential to influence a variety of cellular processes, such as signal transduction, apoptosis, and cell cycle regulation. The rigid nature of the this compound scaffold can be exploited to design molecules that selectively interact with specific proteins within these pathways.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for the optimization of lead compounds. For the aforementioned LSD1 inhibitors with a 2,3-dihydro-1H-inden-1-ylidene core, SAR studies revealed that the nature and position of substituents on the benzohydrazide moiety significantly influenced their inhibitory potency. nih.gov

| Compound | R1 | R2 | LSD1 IC50 (nM) |

| 5a | H | H | 1.4 |

| 5b | F | H | 2.5 |

| 5c | Cl | H | 3.1 |

| 5d | Br | H | 4.8 |

| 5n | H | Cl | 1.7 |

Table 2: Structure-Activity Relationship of (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide derivatives as LSD1 inhibitors. nih.gov

This data indicates that small, electron-withdrawing groups on the phenyl ring are generally well-tolerated, and the position of these substituents can impact activity. Such SAR studies are crucial for guiding the design of more potent and selective compounds based on the indane scaffold.

Development of Probes and Imaging Agents Based on the Indane Scaffold

While the development of chemical probes and imaging agents specifically from the this compound scaffold is not extensively documented, its inherent properties make it a promising candidate for such applications. The ability to introduce fluorophores or other reporter groups onto the scaffold via its amino or hydroxyl functionalities could enable the creation of tools for studying biological systems.

The indole (B1671886) scaffold, a related heterocyclic system, has been widely used in the design of fluorescent chemosensors. researchgate.net These probes leverage the photophysical properties of the indole ring and its ability to interact with various analytes. Similarly, the phenyl ring of the indane scaffold could be functionalized to create fluorescent probes. The development of such tools would allow for the visualization and tracking of biological processes in real-time, providing valuable insights into the mechanism of action of drugs and the dynamics of cellular pathways.

Future Perspectives and Research Directions for 1s,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol

Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

Future research is focused on the design and synthesis of new catalytic systems derived from (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol to achieve even higher levels of enantioselectivity and catalytic efficiency. One promising avenue is the development of bifunctional organocatalysts, where the aminoindanol (B8576300) core is a key scaffold. ethz.ch These catalysts incorporate multiple functional groups that can act in concert to activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and excellent stereocontrol.

Another area of active development is the use of aminoindanol-derived N-heterocyclic carbene (NHC) precatalysts. titech.ac.jp These have shown potential in various asymmetric transformations. For instance, an aminoindanol-derived NHC precatalyst has been successfully used in [4+2] cycloaddition reactions to afford dihydropyranones with high levels of relative and absolute stereocontrol. titech.ac.jp

To accelerate the discovery of more efficient catalysts, computational methods and high-throughput screening are becoming increasingly important. numberanalytics.com Virtual screening of ligand libraries allows for the rapid identification of promising catalyst structures before their synthesis, saving time and resources. numberanalytics.com This synergy between computational chemistry and experimental work is expected to lead to the rational design of next-generation catalysts with superior performance.

Exploration of New Biological Targets for Indane-Based Scaffolds

The indane ring system is recognized as a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. google.comtitech.ac.jp Numerous indane-based compounds are already in clinical use for a variety of diseases. google.comtitech.ac.jp Future research will undoubtedly focus on exploring new biological targets for scaffolds derived from this compound.

A significant area of interest is the targeting of "difficult" biological targets, such as those involved in protein-protein interactions. google.comgoogle.com These targets are often challenging for traditional small molecules, but the rigid and defined three-dimensional structure of indane derivatives may provide a unique advantage in designing molecules that can effectively modulate these interactions. google.comgoogle.com

Furthermore, the versatility of the indane scaffold allows for the synthesis of large and diverse libraries of compounds for biological screening. nih.gov This will be crucial in identifying new lead compounds for a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. proquest.com For example, indane derivatives have been investigated for their potential as treatments for Alzheimer's disease. proquest.com

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future research on this compound will likely emphasize the development of more sustainable and environmentally benign methodologies.

One of the most promising green approaches is the use of biocatalysis. Enzymes can be used to synthesize chiral compounds with high enantioselectivity under mild reaction conditions, often in aqueous media. nii.ac.jp The enzymatic synthesis of key intermediates for this compound represents a more sustainable alternative to some traditional chemical methods. nii.ac.jp

Organocatalysis, which uses small organic molecules like aminoindanol derivatives as catalysts, is another key green chemistry tool. nii.ac.jp These catalysts are often metal-free, reducing the environmental impact associated with heavy metal catalysts. nii.ac.jp The development of organocatalysts based on renewable and naturally occurring molecular scaffolds is a particularly active area of research. proquest.com

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of this compound chemistry with modern technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize how this compound and its derivatives are synthesized and utilized.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org A heterogeneous catalyst prepared from chiral aminoindanol has been successfully employed in a continuous-flow system for an intramolecular Stetter reaction, demonstrating the feasibility of this approach. rsc.org Further development of immobilized aminoindanol-based catalysts will be key to expanding the use of flow chemistry in this area. rsc.org

Q & A

Q. What are the established synthetic routes for (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, and how can stereochemical control be ensured during synthesis?

The synthesis of enantiomerically pure this compound can be adapted from methods used for related indanol derivatives. For example, Ritter reactions involving indene oxide intermediates (e.g., (1S,2R)-indene oxide) have been employed for stereoselective synthesis . Key steps include:

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Chromatography is the primary method for purification. For example:

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds:

- Hazards : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) are common risks .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal guidelines per SDS documentation .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

Combine multiple analytical techniques:

Q. What strategies are effective for derivatizing this compound to enhance its biological activity?

Functionalization approaches include:

- Phosphonic acid derivatives : Introduce phosphonic acid groups at the amino position to modulate bioactivity, as seen in analogs like 2-Aminoindan-2-Phosphonic Acid .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can append aryl/heteroaryl groups to the indenol scaffold .

Q. How should researchers address contradictions in stereochemical data for structurally related indanol derivatives?

Contradictions often arise from misassigned NMR signals or insufficient chiral resolution. Mitigation strategies:

- Cross-validation : Compare data from X-ray, NMR, and circular dichroism (CD) .

- Enzymatic resolution : Use lipases (e.g., Burkholderia cepacia) to obtain enantiopure samples for benchmarking .

Q. What solvent systems optimize the synthesis of this compound while minimizing racemization?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in stereoselective reactions. For example:

Q. How can the biological activity of this compound be systematically evaluated?

Adopt methodologies from indole-based bioactive compounds:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.